4-bromo-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a bromine atom and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the bromine atom and the azetidine moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Purification processes such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
4-bromo-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-bromo-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The bromine atom and the azetidine moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(oxan-3-yl)-2-methylimidazole: This compound shares a similar bromine substitution but differs in the ring structure and substituents.
1-(oxan-4-yl)-3-methylpyrazole: Similar pyrazole ring but lacks the bromine atom and azetidine moiety.
Uniqueness
4-bromo-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is unique due to the combination of its bromine substitution and the presence of the azetidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H20BrN3O |
---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
4-bromo-1-[[1-(oxan-4-ylmethyl)azetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C13H20BrN3O/c14-13-5-15-17(10-13)9-12-7-16(8-12)6-11-1-3-18-4-2-11/h5,10-12H,1-4,6-9H2 |
InChI Key |
XBLCXFANFFMRDU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2CC(C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.